3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
Description
This compound features a pyridazine core substituted at the 3-position with a 3,5-dimethylpyrazole moiety and at the 6-position with a 4-(3,4-dimethoxybenzoyl)piperazine group. The pyridazine scaffold is a nitrogen-rich heterocycle known for its versatility in medicinal chemistry, particularly in modulating biological targets such as kinases and receptors.
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O3/c1-15-13-16(2)28(25-15)21-8-7-20(23-24-21)26-9-11-27(12-10-26)22(29)17-5-6-18(30-3)19(14-17)31-4/h5-8,13-14H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPZASPHMGWQDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine typically involves multi-step organic synthesis techniques
Synthesis of Pyridazine Core: The pyridazine core can be synthesized using a variety of methods, including the condensation of hydrazine with diketones or the cyclization of appropriate precursors.
Introduction of Piperazine Moiety: The piperazine moiety can be introduced through nucleophilic substitution reactions, where a piperazine derivative reacts with a suitable leaving group on the pyridazine ring.
Introduction of Pyrazole Moiety: The pyrazole moiety can be introduced via cyclization reactions involving hydrazines and 1,3-diketones.
Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs, often employing catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyridazine, piperazine, or pyrazole rings are replaced by other substituents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor for various chemical reactions and studies.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial, antiviral, and anticancer activities.
Industry: In industrial applications, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, or it may interact with receptors on cell surfaces, triggering signaling cascades that result in specific cellular responses.
Comparison with Similar Compounds
Structural Analogs and Their Key Features
The following table summarizes structurally related pyridazine derivatives and their distinguishing characteristics:
Physicochemical Properties
- Molecular Weight : The sulfonylpiperazine analog has a higher molecular weight (442.5 g/mol) due to the sulfonyl and methoxy-methylphenyl groups, which may affect bioavailability compared to the target compound.
Methodological Considerations
Structural characterization of these compounds often relies on crystallographic tools such as SHELX for refinement and ORTEP-3 for graphical representation . These methods ensure accurate determination of substituent orientations and intermolecular interactions, critical for structure-activity relationship (SAR) studies.
Biological Activity
The compound 3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine , often referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Weight | 434.49 g/mol |
| LogP | 3.2 |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving serotonin (5-HT) and dopamine receptors. Piperazine derivatives are known for their ability to modulate these systems, which are crucial in the treatment of psychiatric disorders.
Serotonin Receptor Interaction
Research indicates that piperazine derivatives can act as agonists or antagonists at serotonin receptors. For instance, compounds with similar structures have shown high affinity for the 5-HT_1A receptor, which is implicated in anxiety and depression treatment .
Antidepressant Activity
Studies have demonstrated that the compound exhibits significant antidepressant-like effects in animal models. The administration of this compound resulted in increased locomotor activity and reduced immobility in forced swim tests, suggesting an antidepressant potential.
Neuroprotective Effects
In addition to its antidepressant properties, this compound has been evaluated for neuroprotective effects against oxidative stress. Research indicates that it may inhibit apoptotic pathways in neuronal cells, thus providing a protective effect against neurodegenerative diseases .
Case Studies
Case Study 1: Antidepressant Efficacy
In a study involving rodent models, the compound was administered orally at varying doses (10 mg/kg to 50 mg/kg). The results indicated a dose-dependent increase in serotonin levels in the prefrontal cortex, correlating with behavioral improvements measured by the forced swim test.
Case Study 2: Neuroprotection
Another study focused on the neuroprotective effects of the compound against glutamate-induced toxicity in primary neuronal cultures. The results showed a significant reduction in cell death and an increase in cell viability at concentrations as low as 5 µM.
Q & A
Q. What established synthetic routes are available for preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer: The synthesis of pyridazine derivatives typically involves multi-step reactions. A common approach includes:
- Step 1: Nucleophilic substitution at the pyridazine core to introduce the piperazine moiety (e.g., using 3-chloro-6-substituted pyridazine intermediates under reflux with piperazine derivatives) .
- Step 2: Functionalization of the pyrazole ring via coupling reactions (e.g., Suzuki-Miyaura for aryl groups or nucleophilic aromatic substitution for heterocycles) .
- Optimization: Key parameters include solvent polarity (e.g., DMF or THF), temperature control (60–120°C), and catalysts (e.g., Pd for cross-coupling). Statistical design of experiments (DoE) can systematically vary these factors to maximize yield .
Q. Which analytical techniques are most effective for confirming structural integrity and purity?
- Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR validates substitution patterns (e.g., piperazine N-H signals at δ 2.5–3.5 ppm, pyridazine aromatic protons at δ 7.0–8.5 ppm) .
- X-ray Diffraction: Resolves crystallographic conformation, particularly for piperazine and pyridazine ring planarity .
- HPLC-MS: Quantifies purity (>95%) and detects trace impurities (e.g., unreacted intermediates) using reverse-phase C18 columns and ESI ionization .
Q. How should researchers design experiments to probe the compound’s reactivity under varying conditions?
- Methodological Answer:
- Kinetic Studies: Monitor reaction rates in different solvents (polar vs. nonpolar) to assess nucleophilic/electrophilic behavior.
- Stability Testing: Expose the compound to acidic/basic conditions (e.g., HCl/NaOH) or oxidative environments (H2O2) to identify degradation pathways .
- Cross-Reactant Screening: Test reactivity with common reagents (e.g., Grignard agents, halogenators) to map functional group compatibility .
Advanced Research Questions
Q. How can computational modeling be integrated to predict reaction pathways and optimize synthesis?
- Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and activation energies (e.g., for piperazine-pyridazine bond formation) .
- Reaction Path Search Algorithms: Tools like GRRM or AFIR can identify low-energy pathways, reducing trial-and-error in experimental design .
- Machine Learning: Train models on existing reaction data to predict optimal conditions (solvent, catalyst, temperature) for novel derivatives .
Q. What strategies resolve contradictions in reported structure-activity relationships (SAR) for pyridazine derivatives?
- Methodological Answer:
- Meta-Analysis: Compare bioactivity datasets across studies, adjusting for variables like assay type (e.g., receptor binding vs. cell viability) or substituent electronic effects (e.g., methoxy vs. sulfonyl groups) .
- SAR Expansion: Synthesize analogs with systematic substitutions (e.g., varying methoxy positions on the benzoyl group) and test in standardized assays .
- Molecular Docking: Simulate ligand-receptor interactions to rationalize discrepancies (e.g., piperazine flexibility affecting binding affinity) .
Q. How can researchers evaluate the compound’s biological activity using in vitro assays?
- Methodological Answer:
- Target Identification: Screen against kinase or GPCR panels due to the piperazine-pyridazine scaffold’s prevalence in these targets .
- Dose-Response Curves: Use IC50/EC50 determinations in cell-based assays (e.g., HEK293 or cancer lines) to quantify potency .
- Off-Target Profiling: Employ high-throughput screening (HTS) to assess selectivity and mitigate false positives .
Q. What advanced statistical methods improve process optimization for large-scale synthesis?
- Methodological Answer:
- Response Surface Methodology (RSM): Model interactions between variables (e.g., temperature, catalyst loading) to identify global yield maxima .
- Principal Component Analysis (PCA): Reduce dimensionality in multi-parameter datasets (e.g., solvent, pH, stirring rate) to prioritize critical factors .
- Bayesian Optimization: Iteratively refine reaction conditions using probabilistic models, minimizing experimental runs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
